molecular formula C17H16FN5O B2496485 3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole CAS No. 2034545-47-4

3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole

Cat. No.: B2496485
CAS No.: 2034545-47-4
M. Wt: 325.347
InChI Key: FJZSQCTYDIKPHU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound features a fluorophenyl group, a methyl group, and a pyrazolo[1,5-a]pyrazine moiety, making it a unique and potentially valuable molecule for various applications.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrazolo[1,5-a]pyrazines, which have been studied for their potential biomedical applications . .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrazines can interact with their targets through various mechanisms, such as nucleophilic addition and intramolecular cyclization . The specific interaction of this compound with its targets would depend on the nature of the targets and the biochemical environment.

Biochemical Pathways

Compounds of the pyrazolo[1,5-a]pyrazine class have been known to participate in various biochemical pathways, including carbon-carbon bond-forming reactions . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Result of Action

Compounds of the pyrazolo[1,5-a]pyrazine class have been known to cause various cellular effects, depending on their targets and the nature of their interactions . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the catalytic activity of certain compounds has been investigated in specific environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common approach is to use a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . The reaction conditions often include the use of a catalyst, such as iodine, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly catalysts, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups .

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-21-16(10-15(20-21)12-2-4-13(18)5-3-12)17(24)22-8-9-23-14(11-22)6-7-19-23/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZSQCTYDIKPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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